molecular formula C12H8BrS3Sb B13770541 6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine CAS No. 7227-99-8

6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine

Cat. No.: B13770541
CAS No.: 7227-99-8
M. Wt: 450.1 g/mol
InChI Key: YIOAGJJRKDXUDC-UHFFFAOYSA-K
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Description

Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate: is a complex organometallic compound that features both antimony and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate typically involves the reaction of antimony bromide with 2-(2-sulfidophenyl)sulfanylbenzenethiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of antimony.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of antimony, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new catalytic processes and materials with enhanced properties.

Biology and Medicine:

Industry: In industry, the compound may be used in the development of advanced materials, such as semiconductors or specialized coatings. Its unique properties could also make it useful in various catalytic processes.

Mechanism of Action

The mechanism by which bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate exerts its effects is primarily through its ability to participate in redox reactions and coordinate with other molecules. The antimony atom can act as a Lewis acid, facilitating various chemical transformations. The sulfur atoms in the compound can also engage in coordination chemistry, further enhancing its reactivity.

Comparison with Similar Compounds

    Antimony trisulfide: Another antimony-sulfur compound with different properties and applications.

    Bromobenzene: A simpler brominated aromatic compound used in various organic synthesis reactions.

    Diphenyl sulfide: A sulfur-containing aromatic compound with different reactivity and applications.

Uniqueness: Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate is unique due to the presence of both antimony and sulfur atoms within its structure This combination imparts distinct chemical properties that are not observed in simpler compounds like bromobenzene or diphenyl sulfide

Properties

CAS No.

7227-99-8

Molecular Formula

C12H8BrS3Sb

Molecular Weight

450.1 g/mol

IUPAC Name

11-bromobenzo[d][1,3,6,2]benzotrithiastibocine

InChI

InChI=1S/C12H10S3.BrH.Sb/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;;/h1-8,13-14H;1H;/q;;+3/p-3

InChI Key

YIOAGJJRKDXUDC-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC=C3S[Sb](S2)Br

Origin of Product

United States

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